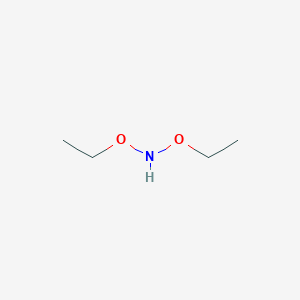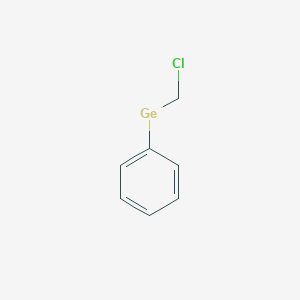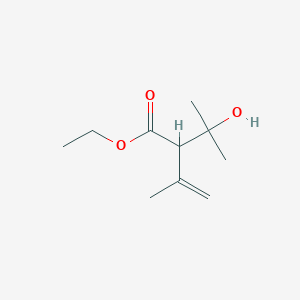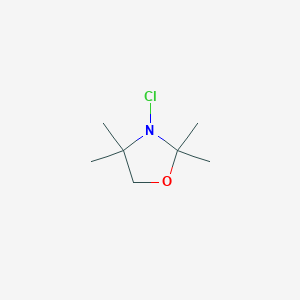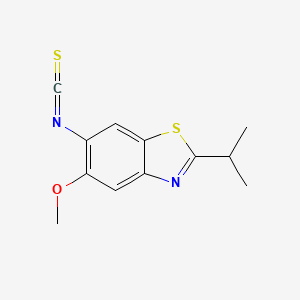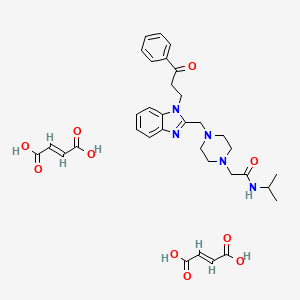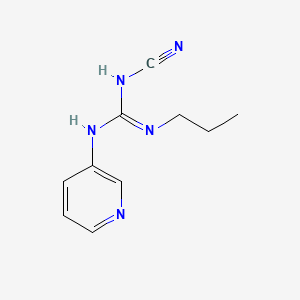
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-: is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable salts
準備方法
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines with cyanamide in the presence of a catalyst such as scandium(III) triflate.
Three-Component Synthesis: Another method involves a three-component reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of guanidines often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction of guanidines can lead to the formation of amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
科学的研究の応用
Chemistry:
- Guanidines are used as catalysts in various organic reactions due to their strong basicity and nucleophilicity .
Biology:
- Guanidines are studied for their potential as DNA-binding agents and their ability to interact with biological macromolecules .
Medicine:
- Guanidines have been investigated for their potential as therapeutic agents, particularly in the treatment of neuropsychiatric disorders and as anticancer agents .
Industry:
作用機序
The mechanism of action of guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, involves its ability to act as a strong base and nucleophile. The guanidine group can form stable interactions with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyano and pyridyl groups can further enhance the compound’s ability to interact with specific molecular pathways .
類似化合物との比較
Phenylguanidine: Similar in structure but with a phenyl group instead of a pyridyl group.
2-Iminoimidazolidine: Contains an imidazolidine ring instead of a pyridyl group.
N-Substituted Guanidines: Various N-substituted guanidines with different alkyl or aryl groups.
Uniqueness:
- The presence of the cyano group and the pyridyl group in guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, provides unique electronic and steric properties that can enhance its reactivity and specificity in various applications. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
60560-18-1 |
|---|---|
分子式 |
C10H13N5 |
分子量 |
203.24 g/mol |
IUPAC名 |
1-cyano-2-propyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-2-5-13-10(14-8-11)15-9-4-3-6-12-7-9/h3-4,6-7H,2,5H2,1H3,(H2,13,14,15) |
InChIキー |
BOSGAOAGCGYYOH-UHFFFAOYSA-N |
正規SMILES |
CCCN=C(NC#N)NC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


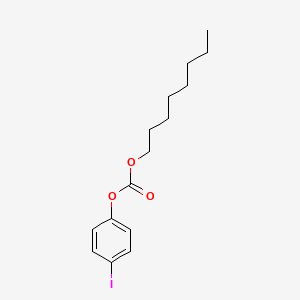
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
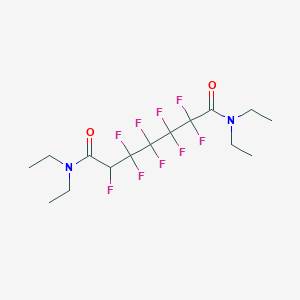

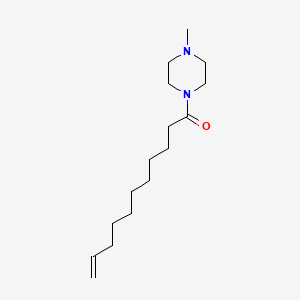
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
